molecular formula C9H21NO3 B14606369 Carbamic acid--2-propylpentan-1-ol (1/1) CAS No. 58888-97-4

Carbamic acid--2-propylpentan-1-ol (1/1)

Cat. No.: B14606369
CAS No.: 58888-97-4
M. Wt: 191.27 g/mol
InChI Key: OJGCOLQVKKFNOS-UHFFFAOYSA-N
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Description

Carbamic acid–2-propylpentan-1-ol (1/1) is a chemical compound that combines the properties of carbamic acid and 2-propylpentan-1-ol. 2-propylpentan-1-ol, on the other hand, is an alcohol with the molecular formula C8H18O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid–2-propylpentan-1-ol can be achieved through the reaction of carbamic acid with 2-propylpentan-1-ol. Carbamic acid can be prepared by reacting ammonia (NH3) with carbon dioxide (CO2) at very low temperatures . The resulting carbamic acid is then reacted with 2-propylpentan-1-ol under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of carbamic acid–2-propylpentan-1-ol involves large-scale synthesis using similar reaction conditions. The process typically requires precise temperature control and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid–2-propylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group in 2-propylpentan-1-ol can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The hydroxyl group in 2-propylpentan-1-ol can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: The major products include aldehydes and carboxylic acids.

    Reduction: The major products are various reduced derivatives of the original compound.

    Substitution: The major products depend on the substituent introduced during the reaction.

Scientific Research Applications

Carbamic acid–2-propylpentan-1-ol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the manufacture of various industrial products, including polymers and coatings.

Mechanism of Action

The mechanism of action of carbamic acid–2-propylpentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Carbamic Acid: H2NCOOH

    2-Propylpentan-1-ol: C8H18O

    Ethyl Carbamate: H2NCOOCH2CH3

    Urea: H2NCONH2

Uniqueness

Carbamic acid–2-propylpentan-1-ol is unique due to its combined properties of carbamic acid and 2-propylpentan-1-ol. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.

Properties

CAS No.

58888-97-4

Molecular Formula

C9H21NO3

Molecular Weight

191.27 g/mol

IUPAC Name

carbamic acid;2-propylpentan-1-ol

InChI

InChI=1S/C8H18O.CH3NO2/c1-3-5-8(7-9)6-4-2;2-1(3)4/h8-9H,3-7H2,1-2H3;2H2,(H,3,4)

InChI Key

OJGCOLQVKKFNOS-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)CO.C(=O)(N)O

Origin of Product

United States

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